molecular formula C22H34N4O7S B2487576 N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide CAS No. 872986-06-6

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

Cat. No.: B2487576
CAS No.: 872986-06-6
M. Wt: 498.6
InChI Key: DUVWMJMFECMLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-Methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic molecule featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxy-3-methylbenzenesulfonyl group and an ethanediamide (oxalamide) bridge linked to a morpholin-4-ylpropyl chain. This structure combines sulfonamide, oxazinan, and morpholine pharmacophores, which are commonly associated with bioactivity in kinase inhibition or protease modulation .

Properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O7S/c1-17-15-18(5-6-19(17)31-2)34(29,30)26-9-4-12-33-20(26)16-24-22(28)21(27)23-7-3-8-25-10-13-32-14-11-25/h5-6,15,20H,3-4,7-14,16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVWMJMFECMLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCN3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the attachment of the benzenesulfonyl and morpholinyl groups. Common synthetic routes may include:

    Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Benzenesulfonyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the benzenesulfonyl group is introduced to the oxazinan ring.

    Attachment of the Morpholinyl Group: This step involves the reaction of the intermediate compound with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[3-(morpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in the observed effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight Key Substituents Notable Properties
Target Compound Not Reported 4-Methoxy-3-methylbenzenesulfonyl Hypothesized kinase modulation
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 401.45 4-Fluorobenzenesulfonyl Higher electronegativity
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide Not Reported 4-Fluoro-2-methylbenzenesulfonyl Enhanced metabolic stability
N-[2-(4-Methoxyphenyl)ethyl]-N′-[3-(morpholin-4-yl)propyl]ethanediamide Not Reported 4-Methoxyphenethyl Simplified structure

Research Implications and Limitations

  • Electronic Effects : Fluorine substitutions () may improve membrane permeability but could alter target engagement compared to the methoxy-methyl group in the target compound .
  • Synthetic Accessibility : The morpholinylpropyl-ethanediamide motif () is synthetically tractable, whereas the oxazinan-sulfonyl component requires multi-step protocols involving carbodiimide coupling () .
  • Data Gaps : Biological activity data (e.g., IC₅₀ values) for the target compound and its analogs are absent in the provided evidence, limiting functional comparisons.

Biological Activity

N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its synthesis, biological activity, and the mechanisms underlying its effects.

Structural Overview

The compound features a unique molecular structure characterized by:

ComponentDescription
Oxazinan Ring A six-membered heterocyclic ring that contributes to the compound's stability and reactivity.
Methoxy Group Enhances lipophilicity, potentially aiding in cellular uptake.
Sulfonyl Moiety May play a role in the compound's interaction with biological targets.
Morpholin Group Imparts flexibility and may influence binding affinity to target proteins.

The molecular formula is C23H29N3O6SC_{23}H_{29}N_{3}O_{6}S, with a molecular weight of approximately 475.56 g/mol.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Oxazinan Ring : Utilizing appropriate reagents under controlled conditions.
  • Introduction of the Sulfonyl Group : Employing sulfonyl chlorides to achieve functionalization.
  • Final Coupling Reactions : Combining the oxazinan intermediate with morpholine derivatives through amide bond formation.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity across various cancer cell lines. For instance:

  • Cell Lines Tested :
    • A2780 (human ovarian carcinoma)
    • MCF-7 (human breast cancer)

In vitro studies demonstrated that the compound significantly inhibits cell proliferation, with IC50 values suggesting potent cytotoxicity (specific values not provided in available literature) . The mechanism appears to involve:

  • Tubulin Inhibition : Similar to established antitubulin agents, it may bind to tubulin and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Preliminary studies suggest that this compound also exhibits antimicrobial properties. The specific pathways and targets for its antimicrobial action are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated; however, several hypotheses include:

  • Enzyme Modulation : Interaction with specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Disruption : Induction of apoptosis through G2/M phase arrest.
  • Targeting Microtubules : Similar to other known anticancer agents, potentially leading to mitotic catastrophe.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds with similar structural motifs. For example:

  • A series of oxazinonaphthalene derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, showing significant antiproliferative activity and inducing cell cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.